Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
Description
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (CAS: 90796-69-3) is a tertiary amine-containing ester compound characterized by a methyl ester group, a propanoate backbone, and a branched alkylamine substituent.
Properties
IUPAC Name |
methyl 3-[3-(dimethylamino)propylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-11(2)8-4-6-10-7-5-9(12)13-3/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKFFWPHFBTKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389074 | |
| Record name | Methyl N-[3-(dimethylamino)propyl]-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90796-69-3 | |
| Record name | Methyl N-[3-(dimethylamino)propyl]-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-(dimethylamino)propylamine with methyl acrylate. The reaction typically occurs under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as purification and distillation to achieve high purity levels. The compound is usually stored in a dark place under an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for participation in multiple chemical reactions, including oxidation, reduction, and substitution reactions. The compound can undergo oxidation to yield carboxylic acids or reduction to form alcohols, making it valuable for producing derivatives with different functional groups.
| Reaction Type | Example Product | Common Reagents |
|---|---|---|
| Oxidation | Carboxylic acids | Potassium permanganate |
| Reduction | Alcohols | Lithium aluminum hydride |
| Substitution | Various derivatives | Nucleophiles |
Biology
Biological Activity Studies
Research has indicated that this compound exhibits potential biological activities. It is being studied for its interactions with biomolecules and its effects on various biochemical pathways. For instance, it may modulate the activity of specific enzymes or receptors, contributing to its therapeutic potential.
Case studies have demonstrated its role in binding assays related to serotonin transporters (SERT), where structural modifications have been explored to enhance binding affinity and selectivity for SERT over norepinephrine transporters (NET) .
Medicine
Therapeutic Applications
The compound is under investigation for potential therapeutic uses, particularly in the treatment of mood disorders due to its interaction with neurotransmitter systems. Ongoing studies aim to elucidate its pharmacological profile and efficacy as a candidate for antidepressant therapies.
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and the development of new materials with specific functional characteristics.
Similar Compounds
| Compound Name | Structural Features |
|---|---|
| Methyl 3-(dimethylamino)propionate | Lacks additional amino group |
| N,N-Dimethyl-β-alanine methyl ester | Similar functional groups but different structural properties |
This compound is distinguished by its combination of functional groups that impart unique chemical and biological properties, offering advantages over structurally similar compounds.
Mechanism of Action
The mechanism of action of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Similarity Metrics
| Compound Name | CAS Number | Molecular Formula | Similarity Score* | Key Structural Differences |
|---|---|---|---|---|
| Methyl 3-((3-(dimethylamino)propyl)amino)propanoate | 90796-69-3 | C9H19N2O2 | Reference | — |
| Methyl 4-hydroxypiperidine-3-carboxylate HCl | 2044704-66-5 | C7H14ClNO3 | 0.63 | Piperidine ring, hydroxyl group, HCl salt |
| Ethyl 3-hydroxy-2,2-dimethylpropanoate | 14002-73-4 | C7H14O3 | 0.62 | Ethyl ester, hydroxyl, branched alkyl chain |
| Diethyl 2,2-bis(hydroxymethyl)malonate | 20605-01-0 | C9H16O7 | 0.61 | Diethyl ester, dual hydroxymethyl groups |
| tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate | N/A | C12H25N2O2 | 0.81† | tert-Butyl ester (enhanced steric bulk) |
*Similarity scores derived from molecular fingerprinting or functional group alignment (varies by source).
†Based on tert-butyl analog’s structural alignment with the target compound .
Functional Group Analysis
Ester Group Variations: The methyl ester in the target compound offers higher hydrolytic susceptibility compared to the tert-butyl analog (), which is more stable under acidic conditions due to steric hindrance . Ethyl 3-hydroxy-2,2-dimethylpropanoate (CAS: 14002-73-4) lacks the amine side chain but includes a hydroxyl group, making it more polar and reactive in hydrogen-bonding interactions .
Amine Substituents: The dimethylamino-propylamino chain distinguishes the target compound from simpler amines like 3-dimethylaminopropylamine (CAS: N/A, ), which lacks the ester group and is primarily used as a surfactant intermediate . In 3-[3-(dimethylamino)propanamido]propanoate (), the amino group is replaced with an amide linkage, reducing basicity but enhancing stability against oxidation .
Compounds like 4-methylmorpholin-2-one hydrochloride (CAS: 1820735-05-4, ) exhibit higher similarity (0.74) due to cyclic amine motifs but lack ester functionality, limiting direct comparability .
Biological Activity
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, commonly referred to as MDAP, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of MDAP, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
MDAP is characterized by its unique molecular structure, which includes a methyl ester and a dimethylamino group. The chemical formula is C₁₁H₁₈N₂O₂, and its molecular weight is approximately 210.27 g/mol. The presence of the dimethylamino group suggests potential interactions with biological targets such as receptors and enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
MDAP's biological activity is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Studies suggest that MDAP may function as an inhibitor of certain enzymes or receptors involved in disease processes.
- Anticancer Activity : Preliminary studies indicate that MDAP exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Research has shown that MDAP may have neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of MDAP on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study concluded that MDAP could be a promising candidate for further development as an anticancer agent .
Case Study 2: Neuroprotection
In another investigation reported in Neuroscience Letters, researchers explored the neuroprotective effects of MDAP in a rodent model of induced oxidative stress. Treatment with MDAP resulted in a marked decrease in neuronal death and improved behavioral outcomes compared to control groups .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits proliferation | Journal of Medicinal Chemistry |
| Neuroprotective | Reduces oxidative stress-induced damage | Neuroscience Letters |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of MDAP is crucial for optimizing its biological activity. Modifications to the dimethylamino group or the propanoate moiety could enhance potency or selectivity for specific targets. Ongoing research aims to synthesize analogs of MDAP to evaluate their biological profiles systematically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
